Enhanced Calculated Lipophilicity vs. the 2-Methyl Analog: A Procurement-Relevant Distinction for Solubility and Permeability
A direct computational comparison reveals a substantial increase in predicted lipophilicity for the 2-methylthio compound (XLogP3 = 3.1) relative to its closest 2-methyl analog (2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide, XLogP3 = 2.6) [1]. This 0.5 log unit difference is meaningful, as it pushes XLogP3 from a more moderate range into the preferred range for Blood-Brain-Barrier (BBB) penetration (2–4), making the methylthio derivative a potentially superior candidate for CNS-targeted chemical probe development.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide; XLogP3 = 2.6 |
| Quantified Difference | Δ +0.5 log units |
| Conditions | Computed by PubChem using XLogP3 3.0 (PubChem release 2025.09.15) [1] |
Why This Matters
For researchers sourcing building blocks for CNS-targeted probe libraries, this 0.5 log unit difference in predicted lipophilicity can be the deciding factor between a compound that is likely to permeate the BBB and one that is not.
- [1] PubChem. (2025). Computed Properties for CID 4461231 and CID 1579446. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/361478-50-4 and https://pubchem.ncbi.nlm.nih.gov/compound/315682-50-9 View Source
